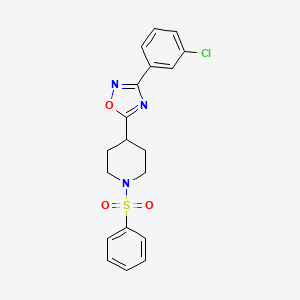

3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Description

3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Properties

IUPAC Name |

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c20-16-6-4-5-15(13-16)18-21-19(26-22-18)14-9-11-23(12-10-14)27(24,25)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRGZFMQZWSIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

Synthesis of 1-(Phenylsulfonyl)piperidin-4-carbohydrazide :

Piperidin-4-carboxylic acid is sulfonated with phenylsulfonyl chloride in the presence of a base (e.g., pyridine) to yield 1-(phenylsulfonyl)piperidin-4-carbonyl chloride. Subsequent reaction with hydrazine hydrate produces the carbohydrazide intermediate.Cyclization with 3-Chlorobenzoyl Chloride :

The carbohydrazide is treated with 3-chlorobenzoyl chloride in anhydrous dichloromethane under reflux (40–60°C, 6–8 hours). The reaction proceeds via nucleophilic acyl substitution, forming the 1,2,4-oxadiazole ring.

Yield : 65–72%

Key Advantage : High regioselectivity due to the electron-withdrawing sulfonyl group directing cyclization.

One-Pot Synthesis Using Carboxylic Acids and N-Isocyaniminotriphenylphosphorane (NIITP)

A streamlined one-pot strategy, reported by Baykov et al., enables the synthesis of 1,2,4-oxadiazoles from carboxylic acids and NIITP. This method avoids isolation of intermediates and improves scalability.

Reaction Steps

Stage 1 (Oxadiazole Formation) :

Stage 2 (Copper-Catalyzed Functionalization) :

Yield : 82–89%

Advantage : Eliminates the need for hazardous acyl chlorides and reduces purification steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of analogous 1,3,4-oxadiazoles.

Optimized Procedure

- Reactants :

- 1-(Phenylsulfonyl)piperidin-4-carbohydrazide (1 equiv)

- 3-Chlorobenzaldehyde (1.2 equiv)

- Conditions :

- Solvent: Ethanol

- Microwave power: 300 W

- Temperature: 120°C

- Time: 15 minutes

Mechanism : The aldehyde undergoes condensation with carbohydrazide to form a hydrazone intermediate, which cyclizes under microwave irradiation.

Yield : 78%

Limitation : Requires specialized equipment and precise temperature control.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime Cyclization | Reflux in DCM, 6–8 hours | 65–72 | High regioselectivity | Use of toxic acyl chlorides |

| One-Pot NIITP Strategy | 80°C in 1,4-dioxane, 3 hours | 82–89 | Scalable, no intermediates | High catalyst loading (Cu(OAc)₂) |

| Microwave-Assisted | 120°C, 300 W, 15 minutes | 78 | Rapid reaction time | Equipment dependency |

Structural Characterization and Validation

All reported methods include rigorous spectroscopic validation:

- FT-IR : Peaks at 1650–1670 cm⁻¹ (C=N stretch) and 1350–1370 cm⁻¹ (S=O stretch) confirm oxadiazole and sulfonyl groups.

- ¹H NMR :

- Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 432.08).

Challenges and Optimization Opportunities

- Regioselectivity : The 1,2,4-oxadiazole ring formation competes with 1,3,4-oxadiazole byproducts. Using electron-deficient aryl groups (e.g., 3-chlorophenyl) favors the desired regiochemistry.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states.

- Catalyst Recycling : Copper catalysts in the NIITP method remain unrecycled, increasing costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols or amines.

Scientific Research Applications

The compound has shown promise in various biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Studies have shown that compounds containing the 1,2,4-oxadiazole moiety can inhibit cancer cell proliferation through apoptosis induction and cell cycle disruption.

Inhibition Rates:

A study evaluating oxadiazole derivatives revealed high inhibition rates against several cancer cell lines:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 | 84.32% |

The mechanisms of action may involve the inhibition of key enzymes like EGFR and Src kinase, which are critical in cancer proliferation pathways .

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The structure allows for interaction with multiple biological targets, including enzymes and receptors involved in microbial growth.

Anti-HIV Activity

The compound has been investigated for its potential as a CCR5 antagonist in HIV treatment. Structure-activity relationship studies have optimized compounds for enhanced efficacy against HIV-1 by targeting the CCR5 receptor, which plays a crucial role in viral entry into host cells .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Anticancer Studies: A series of oxadiazole derivatives were synthesized and tested against glioblastoma cell lines. Results indicated significant cytotoxicity and apoptosis induction.

- Anti-Diabetic Studies: In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain oxadiazole derivatives effectively lowered glucose levels, suggesting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Other Oxadiazoles: Compounds with similar oxadiazole rings but different substituents, which may exhibit different biological activities and properties.

Phenylsulfonyl Piperidines: Compounds with similar piperidine and phenylsulfonyl groups but different heterocyclic rings, which may have different chemical reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Biological Activity

3-(3-Chlorophenyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole class, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. Common reagents include dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the oxadiazole ring. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 5-[1-(phenylsulfonyl)piperidin-4-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole |

| Molecular Formula | C19H18ClN3O3S |

| Molecular Weight | 401.88 g/mol |

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy observed in certain studies .

A study by Dhumal et al. (2016) highlighted that derivatives of oxadiazoles exhibited strong antibacterial effects against both active and dormant states of Mycobacterium bovis BCG. Molecular docking studies suggested that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have been reported to inhibit cancer cell proliferation through multiple pathways. For instance, derivatives containing the oxadiazole moiety have shown promise in targeting specific cancer cell lines and inducing apoptosis .

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, oxadiazole derivatives have been associated with anti-inflammatory properties. Research indicates that these compounds may inhibit key inflammatory mediators and pathways, contributing to their analgesic effects. This dual action makes them potential candidates for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. It is believed that the compound may modulate enzyme activities or receptor functions, leading to altered cellular responses. The exact pathways involved can vary based on the biological context and target cells.

Comparative Analysis

When compared to other oxadiazoles and piperidine derivatives, this compound exhibits unique properties due to its specific functional groups.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Other Oxadiazoles | Antimicrobial, Anticancer | Varying substituents affect potency |

| Phenylsulfonyl Piperidines | Antidepressant, Analgesic | Similar piperidine structure but different heterocycles |

Case Studies

Several case studies illustrate the biological activity of this compound:

- Antimicrobial Study : A series of synthesized compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The most active compounds showed IC₅₀ values comparable to standard antibiotics like gentamicin .

- Docking Studies : Computational studies revealed strong binding affinities between synthesized oxadiazole derivatives and bacterial target proteins, supporting their potential as effective antimicrobial agents .

Q & A

Q. Experimental Design :

- Dose-response curves : Determine LC₅₀/IC₅₀ values.

- Histopathology : Evaluate organ-specific toxicity.

Basic: How should stability and storage conditions be optimized?

Methodological Answer:

- Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis/oxidation of sulfonyl groups .

- Stability assays : Monitor degradation via HPLC under stress conditions (heat, light, humidity).

Safety Note : The compound is harmful if inhaled or ingested; use PPE and fume hoods .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst loading : Excess Cs₂CO₃ (300 mol%) improves yields but may complicate purification .

- Solvent choice : Polar aprotic solvents (DME vs. DMSO) influence reaction kinetics.

- Validation : Reproduce experiments with controlled variables (temperature, moisture levels).

Recommendation : Use Design of Experiments (DoE) to identify critical parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.